2-Bromo-5-methoxybenzyl bromide
Overview
Description
2-Bromo-5-methoxybenzyl bromide, with the chemical formula C8H8Br2O and CAS registry number 19614-12-1, is a compound known for its applications in organic synthesis. This white solid is characterized by its bromine and methoxy functional groups. It is commonly used as a reagent in the preparation of various organic compounds, including pharmaceutical intermediates and agrochemicals .
Mechanism of Action
Target of Action
2-Bromo-5-methoxybenzyl bromide, also known as 1-bromo-2-(bromomethyl)-4-methoxybenzene, is primarily used as a chemical intermediate in organic synthesis .
Mode of Action
The compound’s mode of action is primarily through its reactivity as a bromide. It can participate in various types of chemical reactions, such as nucleophilic substitutions or eliminations, due to the presence of the bromine atoms . The bromine atoms can be replaced by other groups in a reaction, leading to the formation of new compounds .
Biochemical Pathways
It can be used to synthesize various organic compounds, which may then participate in different biochemical reactions .
Pharmacokinetics
It is generally handled and used under controlled conditions in a laboratory or industrial setting .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds. For example, it can be used to synthesize 4-[(2-bromo-5-methoxybenzyl)oxy]-6-methyl-2H-pyran-2-one, a precursor required for the synthesis of pentacyclic sultams .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of various compounds, suggesting that it may interact with a range of enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known to participate in the synthesis of various compounds, which suggests that it may exert its effects at the molecular level through these compounds This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be used in the synthesis of various compounds, suggesting that it may interact with a range of enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-methoxybenzyl bromide can be synthesized through several methods. One common approach involves the bromination of 5-methoxybenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like ethanol or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Scientific Research Applications
2-Bromo-5-methoxybenzyl bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural products.
Biology: It is used in the development of bioactive compounds and molecular probes for studying biological processes.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxybenzyl bromide
- 2-Bromo-5-methoxybenzaldehyde
- 2-Bromobenzyl bromide
- 4-Bromo-3-methoxybenzyl bromide
Uniqueness
2-Bromo-5-methoxybenzyl bromide is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both bromine and methoxy groups allows for versatile functionalization, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVUTUZSUEIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393317 | |
Record name | 2-Bromo-5-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19614-12-1 | |
Record name | 2-Bromo-5-methoxybenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19614-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-5-METHOXYBENZYL BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-bromo-5-methoxybenzyl bromide in the synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones?
A1: this compound serves as an alkylating agent in the synthesis. The research paper describes reacting various 4-hydroxyquinolin-2(1H)-ones with this compound in the presence of anhydrous potassium carbonate []. This reaction leads to the formation of 4-(2'-bromo-5'-methoxybenzyloxy)quinolin-2(1H)-one derivatives. These derivatives then undergo a radical cyclization reaction, facilitated by tributyltin chloride and sodium cyanoborohydride, to finally yield the desired 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones [].
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